molecular formula C10H17FN4O2 B8556798 Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate

Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate

Cat. No.: B8556798
M. Wt: 244.27 g/mol
InChI Key: SEAVSWPCIFSAHP-UHFFFAOYSA-N
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Description

Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an azido group, and a fluorine atom on the piperidine ring.

Preparation Methods

The synthesis of Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate typically involves multi-step procedures. One common route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, triphenylphosphine, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorine atom can influence the compound’s electronic properties, affecting its interactions with biological targets .

Comparison with Similar Compounds

Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate can be compared with other fluorinated piperidine derivatives, such as:

    1-Boc-4-azido-3-chloropiperidine: Similar structure but with a chlorine atom instead of fluorine.

    1-Boc-4-azido-3-bromopiperidine: Contains a bromine atom instead of fluorine.

    1-Boc-4-azido-3-iodopiperidine: Contains an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and conformational properties compared to its halogenated counterparts .

Properties

Molecular Formula

C10H17FN4O2

Molecular Weight

244.27 g/mol

IUPAC Name

tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3

InChI Key

SEAVSWPCIFSAHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium azide (68.2 g, 1.050 mol) was added to a solution of tert-butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate, 2.5 (78 g, 0.262 mol) in DMF (620 mL). The reaction mixture was heated at 100° C. for overnight. The mixture was cooled and diluted with 500 mL) water and methylene chloride (500 mL). After separation, the organic layer was washed with brine, dried over Na2SO4, filtered and concentrated in vacuum to provide the desired product tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate, 2.6 (62 g, 96% yield), which was used for the next reaction without any purification.
Quantity
68.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
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2.5
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78 g
Type
reactant
Reaction Step One
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Quantity
620 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
500 mL
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solvent
Reaction Step Two

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